Foreword: The Imperative of Unambiguous Structural Verification
Foreword: The Imperative of Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of (4-methyl-1H-indol-1-yl)acetic acid
In the realm of drug discovery and development, the absolute structural identity of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant financial and temporal losses. The subject of this guide, (4-methyl-1H-indol-1-yl)acetic acid, is a derivative of the indole-acetic acid scaffold, a privileged structure in medicinal chemistry and a well-known plant hormone (auxin).[1][2] Its biological activity is intrinsically linked to its three-dimensional architecture. Therefore, a rigorous and multi-faceted approach to its structure elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance.
This guide eschews a simple recitation of procedures. Instead, it offers a narrative of logical deduction, where each analytical technique provides a unique piece of the structural puzzle. We will explore not just how to perform the experiments, but why specific methods are chosen and how the data from each technique cross-validates the others, creating a self-consistent and irrefutable structural proof.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into complex spectroscopic methods, the first step is to ascertain the molecular formula. This is the cornerstone of the entire elucidation process.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While low-resolution mass spectrometry provides the nominal mass, it is insufficient for unambiguous formula determination. High-Resolution Mass Spectrometry, typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a mass measurement with high accuracy (typically < 5 ppm). This precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For (4-methyl-1H-indol-1-yl)acetic acid, the expected molecular formula is C₁₁H₁₁NO₂.
Trustworthiness: The calculated exact mass for C₁₁H₁₁NO₂ is 189.07898 Da. An experimentally determined mass that deviates by only a few parts per million from this theoretical value provides extremely high confidence in the proposed elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.
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Instrumentation:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Analyzer: Time-of-Flight (TOF)
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Mass Range: m/z 50-500
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Capillary Voltage: ~3.5 kV
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Internal Calibrant: Use a known reference compound (e.g., reserpine) to ensure mass accuracy during the run.
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Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass | 190.08626 Da |
| Observed Mass | e.g., 190.0861 Da |
| Mass Error | < 5 ppm |
Degree of Unsaturation
From the confirmed formula C₁₁H₁₁NO₂, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or double bonds.
DoU = C + 1 - (H/2) + (N/2)
DoU = 11 + 1 - (11/2) + (1/2) = 12 - 5.5 + 0.5 = 7
A DoU of 7 is consistent with the proposed structure: the fused indole ring system accounts for 5 degrees (4 for the double bonds and 1 for the ring), the benzene ring itself has 4 degrees of unsaturation (3 double bonds and a ring), the pyrrole ring has 2 (2 double bonds and a ring), but they are fused, so we count the double bonds (4) and the two rings (2) for a total of 6. The carbonyl group (C=O) of the carboxylic acid provides the 7th degree of unsaturation. This calculation immediately validates the presence of these key structural features.
The Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3][4] For (4-methyl-1H-indol-1-yl)acetic acid, we will employ ¹H NMR, ¹³C NMR, and 2D NMR techniques to assemble the structure piece by piece.
Workflow for NMR-based Structure Elucidation
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Causality: DMSO-d₆ is chosen because its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically overlap with signals of interest. Crucially, it is capable of hydrogen bonding, which slows the exchange of the acidic carboxylic acid proton, allowing it to be observed as a broad singlet in the ¹H NMR spectrum.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Experiments to Run:
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Standard 1D Proton (¹H)
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Standard 1D Carbon-13 (¹³C) with proton decoupling
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2D ¹H-¹H COSY (Correlation Spectroscopy)
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2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
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¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals adjacent protons.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid, typically very downfield and broad. |
| ~7.5 | Doublet | 1H | H-5 | Aromatic proton ortho to the electron-donating methyl group, deshielded by ring current. |
| ~7.2 | Singlet | 1H | H-2 | Proton on the pyrrole ring, adjacent to the nitrogen. |
| ~7.0 | Triplet | 1H | H-6 | Aromatic proton meta to the methyl group. |
| ~6.8 | Doublet | 1H | H-7 | Aromatic proton ortho to the nitrogen and meta to the methyl group. |
| ~6.6 | Doublet | 1H | H-3 | Proton on the pyrrole ring, coupled to H-2. |
| ~5.1 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the indole nitrogen and the carbonyl group. No adjacent protons, hence a singlet. |
| ~2.4 | Singlet | 3H | -CH₃ | Methyl group protons on the aromatic ring. No adjacent protons, hence a singlet. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., sp², sp³, C=O).
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.0 | C=O | Carboxylic acid carbonyl carbon, characteristically downfield. |
| ~136.5 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~132.0 | C-4 | Quaternary aromatic carbon attached to the methyl group. |
| ~128.5 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~127.0 | C-2 | CH carbon in the pyrrole ring. |
| ~121.5 | C-6 | CH carbon in the benzene ring. |
| ~119.0 | C-5 | CH carbon in the benzene ring. |
| ~109.0 | C-7 | CH carbon in the benzene ring. |
| ~101.0 | C-3 | CH carbon in the pyrrole ring. |
| ~48.0 | -CH₂- | Methylene carbon. |
| ~18.5 | -CH₃ | Methyl carbon. |
Note: The assignments for aromatic carbons are predictive and would be definitively confirmed using 2D NMR.
2D NMR: Unambiguous Assignment
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COSY: This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the aromatic protons H-5, H-6, and H-7, and between H-2 and H-3 on the pyrrole ring, confirming their connectivity.
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HSQC: This experiment shows correlations between a proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, validating the assignments made in the tables above. For example, the proton signal at ~5.1 ppm will show a cross-peak with the carbon signal at ~48.0 ppm.
Fragmentation Analysis: Mass Spectrometry (MS)
Beyond providing the molecular formula, MS can offer structural information through controlled fragmentation of the molecule.
Expertise & Experience: In tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 190.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. The most likely fragmentation pathways for (4-methyl-1H-indol-1-yl)acetic acid involve the loss of the acetic acid moiety and subsequent cleavages of the indole ring.
Caption: Predicted major fragmentation pathways for (4-methyl-1H-indol-1-yl)acetic acid in MS/MS.
Trustworthiness: The observation of a characteristic neutral loss of 59 Da (corresponding to the acetic acid side chain) is a strong indicator that the substitution is on the nitrogen atom. If the substitution were on the indole ring itself (e.g., at C-3), a primary fragmentation would be the loss of the carboxylic acid group (45 Da), leading to a different dominant fragment ion.[5][6][7] The presence of the m/z 131.1 fragment, corresponding to the 4-methylindole cation, would be a key piece of evidence.
The Gold Standard: Single-Crystal X-Ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous proof of structure in the solid state.[8][9][10]
Expertise & Experience: This technique involves growing a high-quality single crystal of the compound and diffracting a beam of X-rays off the crystal's ordered lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and stereochemistry.
Protocol & Causality:
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Crystallization: The primary challenge is growing a diffraction-quality crystal. This is often a process of trial and error. A common method is slow evaporation of a saturated solution.
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Solvent Choice: A solvent system must be chosen where the compound has moderate solubility. For (4-methyl-1H-indol-1-yl)acetic acid, solvent systems like ethyl acetate/heptane or methanol/water could be explored.
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Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas (to minimize thermal motion) and placed in an X-ray diffractometer.
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Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.
Trustworthiness: An X-ray crystal structure is considered the ultimate proof of a molecule's constitution and conformation in the solid state. It validates all deductions made from spectroscopic data.
Conclusion: A Self-Validating System
The structure elucidation of (4-methyl-1H-indol-1-yl)acetic acid, when approached systematically, becomes a self-validating process.
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The molecular formula from HRMS (C₁₁H₁₁NO₂) is confirmed by the proton and carbon counts from ¹H and ¹³C NMR .
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The functional groups implied by the formula (indole, carboxylic acid) are confirmed by the chemical shifts in NMR and their fragmentation in MS .
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The connectivity of atoms deduced from ¹H NMR splitting patterns is unequivocally proven by 2D COSY and HSQC experiments.
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The position of the acetic acid substituent on the N-1 atom is strongly supported by the lack of an N-H proton in the ¹H NMR and the characteristic loss of the entire side chain in MS/MS .
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Finally, the entire structure is visualized and confirmed in three dimensions by X-ray crystallography .
This multi-technique, logic-driven approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any research or development pipeline.
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